molecular formula C12H14N2O2 B13792382 1-(Benzyl)-2-(nitromethylene)pyrrolidine CAS No. 57734-58-4

1-(Benzyl)-2-(nitromethylene)pyrrolidine

Katalognummer: B13792382
CAS-Nummer: 57734-58-4
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: QGRRJDFZPVWRGG-BENRWUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyl)-2-(nitromethylene)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzyl group and a nitromethylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyl)-2-(nitromethylene)pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloride and nitromethane under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the benzyl chloride, followed by the addition of nitromethane to form the nitromethylene group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure efficient mixing and reaction control. This method would likely involve the use of automated systems to handle the reagents and control the reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzyl)-2-(nitromethylene)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitromethylene group can be oxidized to form nitro compounds.

    Reduction: The nitromethylene group can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Benzyl)-2-(nitromethylene)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Benzyl)-2-(nitromethylene)pyrrolidine involves its interaction with various molecular targets. The nitromethylene group can participate in redox reactions, while the benzyl group can interact with hydrophobic pockets in proteins or enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzylpyrrolidine: Lacks the nitromethylene group, making it less reactive in redox reactions.

    2-Nitromethylene-1-pyrrolidine: Lacks the benzyl group, affecting its hydrophobic interactions.

Uniqueness

1-(Benzyl)-2-(nitromethylene)pyrrolidine is unique due to the presence of both the benzyl and nitromethylene groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

57734-58-4

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

(2Z)-1-benzyl-2-(nitromethylidene)pyrrolidine

InChI

InChI=1S/C12H14N2O2/c15-14(16)10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2/b12-10-

InChI-Schlüssel

QGRRJDFZPVWRGG-BENRWUELSA-N

Isomerische SMILES

C1C/C(=C/[N+](=O)[O-])/N(C1)CC2=CC=CC=C2

Kanonische SMILES

C1CC(=C[N+](=O)[O-])N(C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.